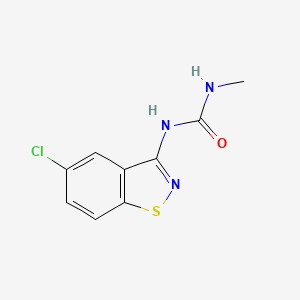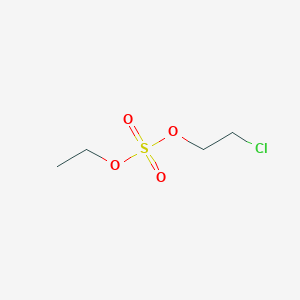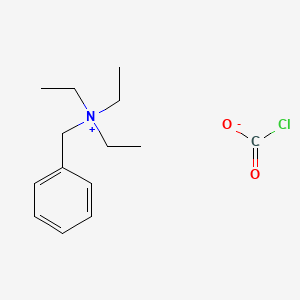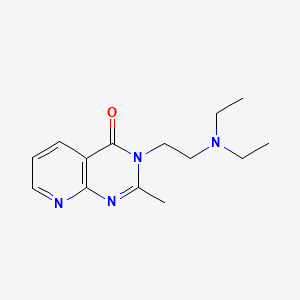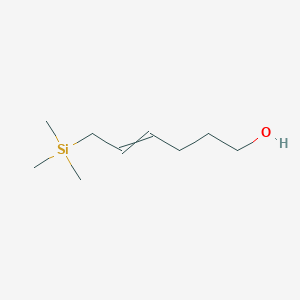
6-(Trimethylsilyl)hex-4-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Trimethylsilyl)hex-4-en-1-ol is an organic compound characterized by the presence of a trimethylsilyl group attached to a hexenol backbone. This compound is notable for its utility in organic synthesis, particularly in the protection of alcohols and as an intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Trimethylsilyl)hex-4-en-1-ol typically involves the reaction of hex-4-en-1-ol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction proceeds via the formation of a silyl ether, which protects the hydroxyl group from further reactions. The general reaction scheme is as follows:
Hex-4-en-1-ol+(CH3)3SiCl→this compound+HCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of protective atmospheres and anhydrous conditions is crucial to prevent hydrolysis of the silyl ether.
Chemical Reactions Analysis
Types of Reactions
6-(Trimethylsilyl)hex-4-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert it into saturated alcohols.
Substitution: The trimethylsilyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and potassium permanganate (KMnO_4).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Fluoride ions (e.g., from tetrabutylammonium fluoride) are often used to remove the trimethylsilyl group.
Major Products Formed
Oxidation: Aldehydes or ketones.
Reduction: Saturated alcohols.
Substitution: Alcohols or other functionalized derivatives.
Scientific Research Applications
6-(Trimethylsilyl)hex-4-en-1-ol finds applications in various fields:
Chemistry: Used as a protecting group for alcohols in complex organic syntheses.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Serves as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-(Trimethylsilyl)hex-4-en-1-ol primarily involves its role as a protecting group. The trimethylsilyl group shields the hydroxyl group from unwanted reactions, allowing selective transformations at other sites in the molecule. The protection is achieved through the formation of a stable silyl ether, which can be removed under mild conditions using fluoride ions.
Comparison with Similar Compounds
Similar Compounds
- 5-(Trimethylsilyl)-4-pentyn-1-ol
- 4-(Trimethylsilyl)but-3-en-1-ol
- 3-(Trimethylsilyl)prop-2-en-1-ol
Uniqueness
6-(Trimethylsilyl)hex-4-en-1-ol is unique due to its specific structure, which combines a trimethylsilyl group with a hexenol backbone. This combination provides a balance of reactivity and stability, making it a versatile intermediate in organic synthesis.
Properties
CAS No. |
97997-91-6 |
|---|---|
Molecular Formula |
C9H20OSi |
Molecular Weight |
172.34 g/mol |
IUPAC Name |
6-trimethylsilylhex-4-en-1-ol |
InChI |
InChI=1S/C9H20OSi/c1-11(2,3)9-7-5-4-6-8-10/h5,7,10H,4,6,8-9H2,1-3H3 |
InChI Key |
DSCUBQMRFPPONQ-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)CC=CCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N~1~,N~1~-Dioctadecyl-N~4~-[3-(triethoxysilyl)propyl]butanediamide](/img/structure/B14341182.png)


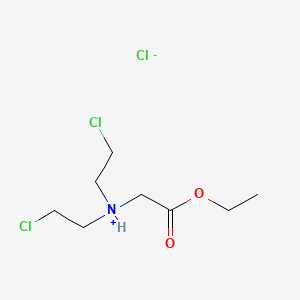


![2,2-Dimethoxy-N,N-dimethyl-N-[(oxiran-2-yl)methyl]ethan-1-aminium chloride](/img/structure/B14341216.png)
